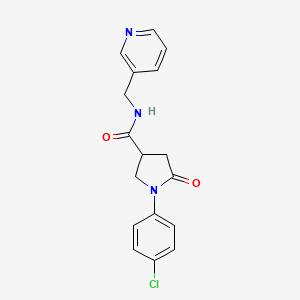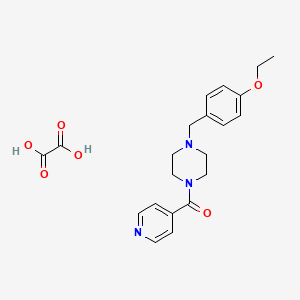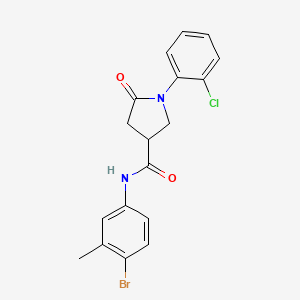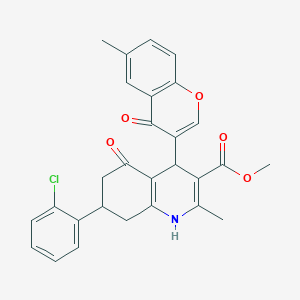![molecular formula C27H25ClN4O3 B4013339 2-[3'-(4-CHLOROPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE](/img/structure/B4013339.png)
2-[3'-(4-CHLOROPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE
Descripción general
Descripción
2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique spiro structure, is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE can be achieved through various synthetic routes. Common methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yield.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and efficiency.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase into another where the reaction occurs.
Análisis De Reacciones Químicas
2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring into more saturated derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions are various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth of cancer cells and inflammation .
Comparación Con Compuestos Similares
Similar compounds to 2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE include:
2-Phenyl-3-substituted quinazolines: Known for their analgesic and anti-inflammatory activities.
2-Methyl-3-substituted quinazolines: These compounds have shown potent anti-cancer properties.
2-Methylthio-3-substituted quinazolines: These derivatives are studied for their anti-bacterial activities.
The uniqueness of 2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE lies in its spiro structure, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)-2',4-dioxospiro[1H-quinazoline-2,3'-indole]-1'-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-3-30(4-2)24(33)17-31-23-12-8-6-10-21(23)27(26(31)35)29-22-11-7-5-9-20(22)25(34)32(27)19-15-13-18(28)14-16-19/h5-16,29H,3-4,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTSETFOPJGAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-hydroxy-5-oxo-4,6,7,8,9-pentahydro-2H-benzo[b]thiopheno[2,3-d]1,3-thia zolidino[3,2-a]pyrimidine-3-carboxylate](/img/structure/B4013260.png)


![11-(3-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013268.png)
![benzyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4013274.png)
![N-[5-nitro-2-(oxolan-2-ylmethylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B4013287.png)

![ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4013306.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4013315.png)


![2-[(4-methylphenyl)sulfonylamino]-N-(4-nitrophenyl)benzamide](/img/structure/B4013331.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4013350.png)
